Methyl 4-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate
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Overview
Description
Methyl 4-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a methoxyphenyl group using a suitable electrophilic aromatic substitution reaction.
Formation of the Sulfanylacetyl Group: The sulfanylacetyl group is introduced through a nucleophilic substitution reaction.
Formation of the Hydrazono Group: This involves the reaction of the sulfanylacetyl group with hydrazine to form the hydrazono linkage.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazono group, converting it to a hydrazine derivative.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology
Antimicrobial Activity: The triazole ring is known for its antimicrobial properties, making this compound a potential candidate for developing new antibiotics.
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, which is useful in studying enzyme mechanisms and developing pharmaceuticals.
Medicine
Drug Development: Due to its complex structure, the compound can be used as a scaffold for designing new drugs with improved efficacy and reduced side effects.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex organic molecules.
Agriculture: The compound can be explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of Methyl 4-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate involves its interaction with specific molecular targets. The triazole ring can interact with metal ions, forming stable complexes that inhibit enzyme activity. The methoxyphenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. The sulfanylacetyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{(E)-[({[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate
- Methyl 4-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate
- Methyl 4-{(E)-[({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate
Uniqueness
The uniqueness of Methyl 4-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoate lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and potential for hydrogen bonding, while the triazole ring provides stability and a platform for further functionalization.
Properties
Molecular Formula |
C22H23N5O4S |
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Molecular Weight |
453.5 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C22H23N5O4S/c1-4-27-20(16-9-11-18(30-2)12-10-16)25-26-22(27)32-14-19(28)24-23-13-15-5-7-17(8-6-15)21(29)31-3/h5-13H,4,14H2,1-3H3,(H,24,28)/b23-13+ |
InChI Key |
DRPYDMRYMCXBHG-YDZHTSKRSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)C(=O)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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